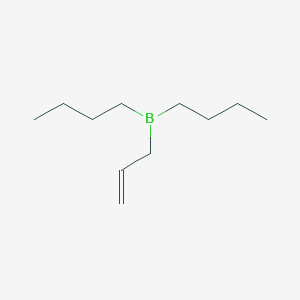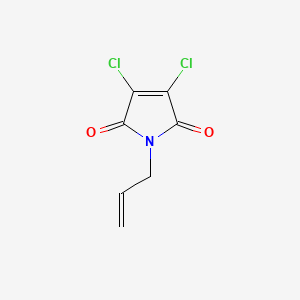
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, along with a prop-2-en-1-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione typically involves the chlorination of a suitable pyrrole precursor followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-en-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloropyrrole-2,5-dione: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-pyrrole-2,5-dione: Lacks the chlorine atoms.
3,4-Dichloro-1H-pyrrole: Lacks the prop-2-en-1-yl group and the dione functionality.
Uniqueness
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorine atoms and the prop-2-en-1-yl group makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
54908-07-5 |
|---|---|
Fórmula molecular |
C7H5Cl2NO2 |
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
3,4-dichloro-1-prop-2-enylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H5Cl2NO2/c1-2-3-10-6(11)4(8)5(9)7(10)12/h2H,1,3H2 |
Clave InChI |
BAQOIDSIMACFDI-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C(=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


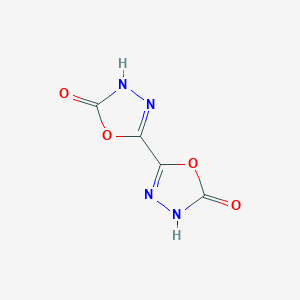
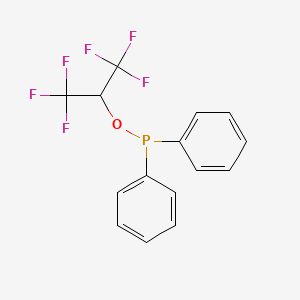
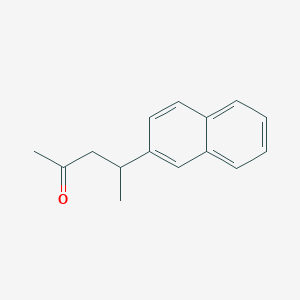
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)

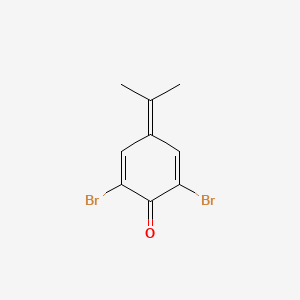
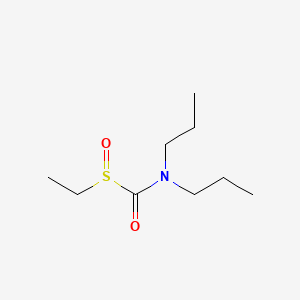

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
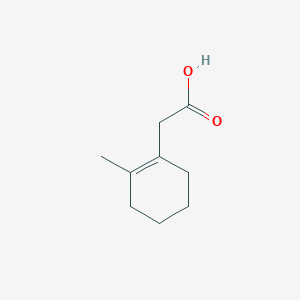
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
